1-(4-ethylphenoxy)-3-[2-(methoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol
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Overview
Description
1-(4-ethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is a complex organic compound with a unique structure that combines phenoxy, benzodiazole, and propanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through a condensation reaction between o-phenylenediamine and formic acid or its derivatives.
Etherification: The phenoxy group is introduced through an etherification reaction involving 4-ethylphenol and an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the benzodiazole and phenoxy intermediates with a propanol derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and benzodiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, and solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol involves its interaction with specific molecular targets. The phenoxy and benzodiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethanol: Shares a phenoxy group but lacks the benzodiazole and propanol components.
2-ethoxy-4-(methoxymethyl)phenol: Contains similar ether and phenol groups but differs in overall structure.
Uniqueness
1-(4-ethylphenoxy)-3-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H24N2O3 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(4-ethylphenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-15-8-10-17(11-9-15)25-13-16(23)12-22-19-7-5-4-6-18(19)21-20(22)14-24-2/h4-11,16,23H,3,12-14H2,1-2H3 |
InChI Key |
HZPBMGPOFXELBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2COC)O |
Origin of Product |
United States |
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